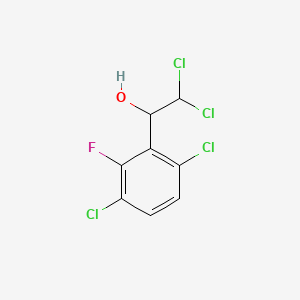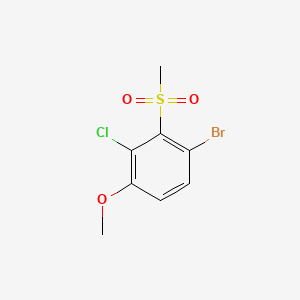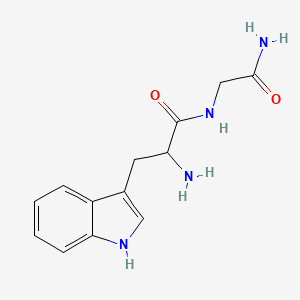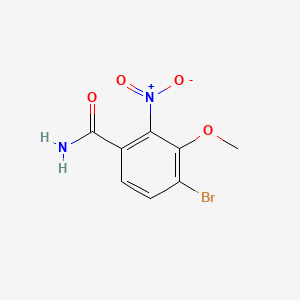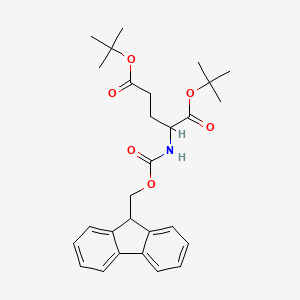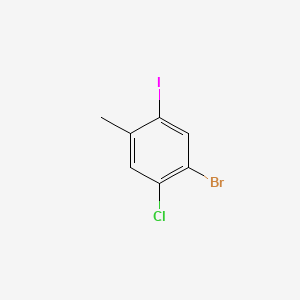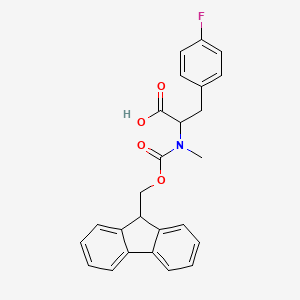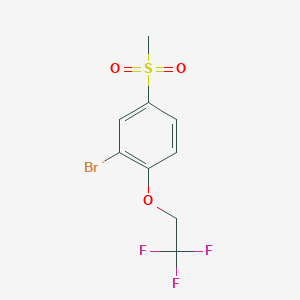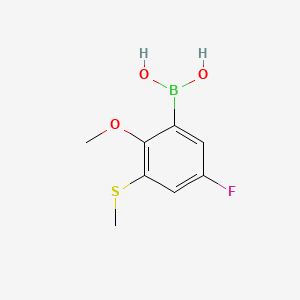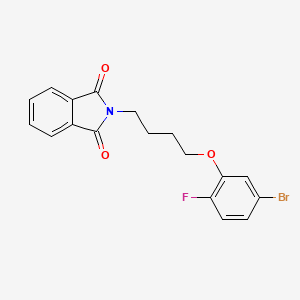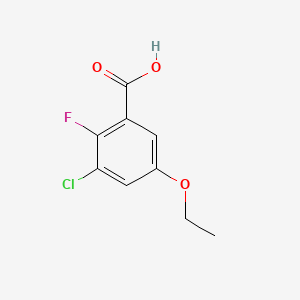
3-Chloro-5-ethoxy-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position, an ethoxy group at the 5-position, and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-ethoxy-2-fluorobenzaldehyde with a suitable oxidizing agent to form the corresponding benzoic acid derivative. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-5-ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid moiety can coordinate with metal centers, forming complexes that can act as catalysts or inhibitors in various biochemical pathways. Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the ethoxy group, which can affect its reactivity and applications.
3-Chloro-5-fluorobenzoic acid: Similar but without the ethoxy group, leading to different chemical properties and uses.
Uniqueness
3-Chloro-5-ethoxy-2-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, as well as the ethoxy group. These functional groups confer distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-chloro-5-ethoxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
ZBYNPAJBSSRPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


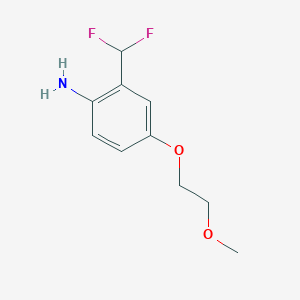
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
